REACTION_CXSMILES
|
[C:1]([C:3](=[CH:10][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[CH:13]=1)[C:4]([NH:6][C:7](=O)[O-:8])=[O:5])#[N:2].C(N(CC)CC)C>C(#N)C>[O:8]=[C:7]1[NH:6][C:4](=[O:5])[C:3]([C:1]#[N:2])=[CH:10][N:11]1[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[CH:13]=1
|
Name
|
2-cyano-3-(3-(trifluoromethyl)phenylamino)acryloylcarbamate
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)NC([O-])=O)=CNC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
111 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for six hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction solutions were concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added 1M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1M hydrochloric acid and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting mixture was dried over anhydrous magnesium
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C=C(C(N1)=O)C#N)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |